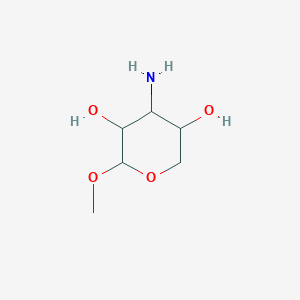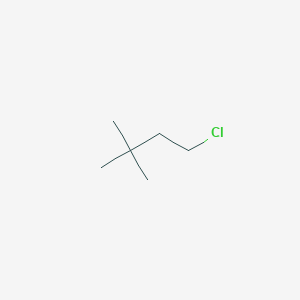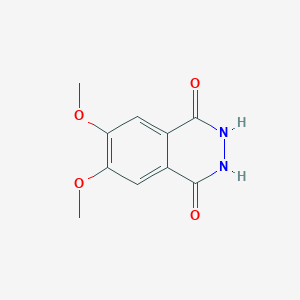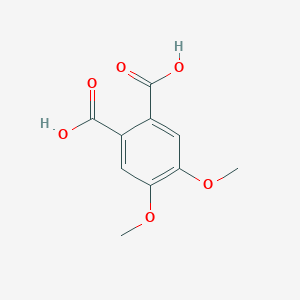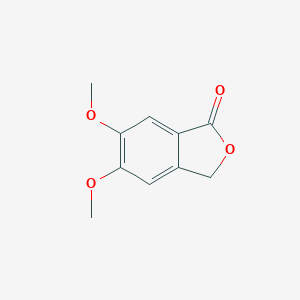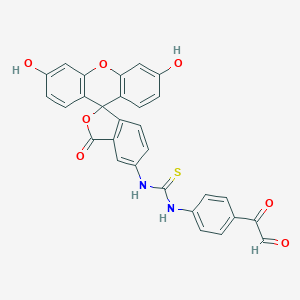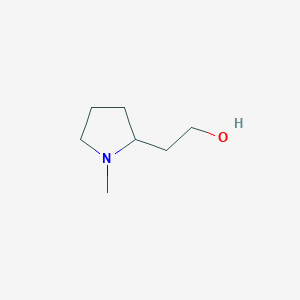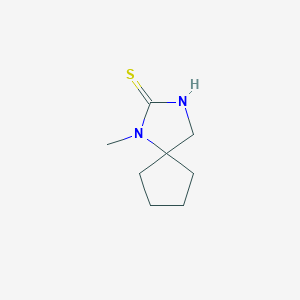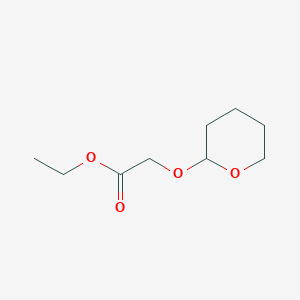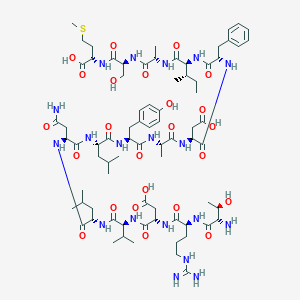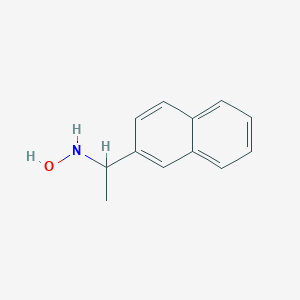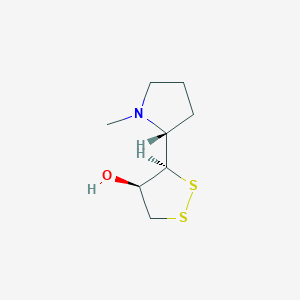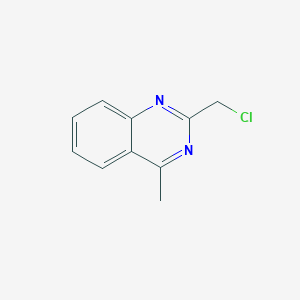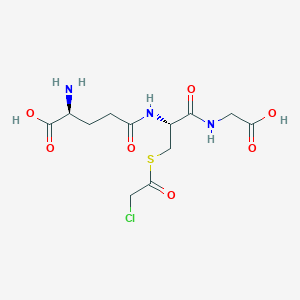
S-(2-Chloroacetyl)glutathione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(2-Chloroacetyl)glutathione (S-2-ClAcGSH) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, biochemistry, and toxicology. S-2-ClAcGSH is a derivative of glutathione, a tripeptide molecule composed of cysteine, glycine, and glutamate, which plays a crucial role in cellular detoxification and antioxidant defense.
Aplicaciones Científicas De Investigación
Role in Biotransformation and Toxicity
S-(2-Chloroacetyl)glutathione is involved in the biotransformation of the toxic vinyl halide 1,1-dichloroethylene (DCE). It is a putative intermediate in the process, formed by the sequential acylation and alkylation of glutathione (GSH) molecules. This compound shows properties different from its precursor, ClCH2COCl, in terms of reactivity and selectivity in covalent modification of cellular targets, which is significant in understanding DCE intoxication (Liebler, Latwesen, & Reeder, 1988).
Glutathione Metabolism and Health Implications
Glutathione metabolism, where S-(2-Chloroacetyl)glutathione may play a role, is crucial in maintaining cellular integrity and protecting against DNA damage. Glutathione is involved in antioxidant defense, nutrient metabolism, and regulation of cellular events, impacting various diseases including Alzheimer's, Parkinson's, and diabetes. The understanding of GSH metabolism is essential for developing strategies to improve health and treat diseases (Wu et al., 2004).
Redox and Detoxification Processes
S-(2-Chloroacetyl)glutathione's role in glutathione metabolism implies its involvement in redox and detoxification processes. Glutathione is a key factor in protecting organisms against toxicity and disease, and its impairment is an indicator of tissue oxidative status in humans (Pastore et al., 2003).
Glutathione Complexed Fe-S Centers
Studies have shown that glutathione can coordinate and stabilize Fe-S clusters under physiological conditions, suggesting a role in cellular iron sulfur cluster biosynthesis. S-(2-Chloroacetyl)glutathione, as a glutathione derivative, may be relevant in understanding these biochemical processes (Qi et al., 2012).
Involvement in Cancer Biology
The role of glutathione and its derivatives, including S-(2-Chloroacetyl)glutathione, in cancer biology is multifaceted. They are involved in the maintenance of cell integrity and protection against DNA damage, which is critical in cancer development and progression (Chatterjee & Gupta, 2018).
Propiedades
Número CAS |
113668-38-5 |
|---|---|
Nombre del producto |
S-(2-Chloroacetyl)glutathione |
Fórmula molecular |
C12H18ClN3O7S |
Peso molecular |
383.81 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2-chloroacetyl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H18ClN3O7S/c13-3-10(20)24-5-7(11(21)15-4-9(18)19)16-8(17)2-1-6(14)12(22)23/h6-7H,1-5,14H2,(H,15,21)(H,16,17)(H,18,19)(H,22,23)/t6-,7-/m0/s1 |
Clave InChI |
QJDRMMRBPVHMAD-BQBZGAKWSA-N |
SMILES isomérico |
C(CC(=O)N[C@@H](CSC(=O)CCl)C(=O)NCC(=O)O)[C@@H](C(=O)O)N |
SMILES |
C(CC(=O)NC(CSC(=O)CCl)C(=O)NCC(=O)O)C(C(=O)O)N |
SMILES canónico |
C(CC(=O)NC(CSC(=O)CCl)C(=O)NCC(=O)O)C(C(=O)O)N |
Secuencia |
XXG |
Sinónimos |
2-chloroacetylglutathione ClCH2COSG S-(2-chloroacetyl)glutathione |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



